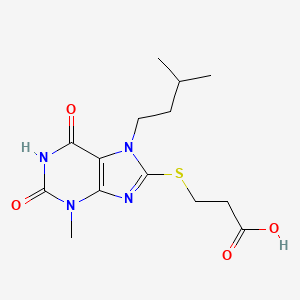

3-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoic acid

Description

This compound is a xanthine-derived molecule featuring a purine core modified with a thioether-linked propanoic acid at position 8, a methyl group at position 3, and an isopentyl (3-methylbutyl) substituent at position 5. The isopentyl group likely enhances lipophilicity, impacting bioavailability and membrane permeability compared to simpler alkyl chains .

Properties

IUPAC Name |

3-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4S/c1-8(2)4-6-18-10-11(17(3)13(22)16-12(10)21)15-14(18)23-7-5-9(19)20/h8H,4-7H2,1-3H3,(H,19,20)(H,16,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCWGGHMZUIVRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(N=C1SCCC(=O)O)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the available literature on its biological properties, including its chemical structure, mechanisms of action, and therapeutic potentials.

Chemical Structure

The compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C19H23N5O3S |

| Molar Mass | 401.48 g/mol |

| CAS Number | 313530-87-9 |

The structure includes a purine base modified with a propanoic acid side chain and a thioether functional group, which may influence its biological interactions.

Research indicates that compounds similar to this compound can exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit histone deacetylases (HDAC), which are crucial in regulating gene expression and have implications in cancer therapy .

- Antiproliferative Effects : Studies suggest that compounds with similar structures can selectively inhibit the proliferation of cancer cells. For instance, certain derivatives demonstrated IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells .

- Apoptotic Induction : The ability to induce apoptosis in cancer cells has been noted in related compounds, which may also apply to this compound through similar pathways involving HSP90 and TRAP1 signaling .

Anticancer Properties

A study focused on a series of methyl esters derived from related compounds showed significant anticancer activity against various cell lines. The research indicated that modifications in the side chains could enhance selectivity and potency against cancer cells while sparing normal cells .

Selectivity for Cancer Cells

The selectivity of these compounds for cancerous cells over normal cells was confirmed through assays using HEK-293 cells. This selectivity is crucial for minimizing side effects during treatment .

Toxicological Profile

The safety profile of this compound remains largely unexplored in the literature. However, related compounds have undergone preliminary toxicological assessments indicating moderate toxicity levels which warrant further investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural similarity to .

Key Observations:

- The thio-propanoic acid moiety enhances hydrogen-bonding capacity compared to shorter thio-acetic acid chains (e.g., M4), which may influence receptor binding .

Synthetic Yields :

Pharmacological and Biochemical Implications

- Adenosine Receptor Modulation: Xanthine derivatives with bulky substituents (e.g., isopentyl) at position 7 often exhibit selectivity for A2A or A1 adenosine receptors, which are implicated in anti-inflammatory or cardiovascular effects .

- Enzyme Inhibition : The thioether linkage in the target compound may enhance interactions with enzymes like xanthine oxidase or phosphodiesterases, similar to structurally related inhibitors .

- Prodrug Potential: The methyl ester analog () suggests that the target compound’s free carboxylic acid could act as an active metabolite after ester hydrolysis .

Analytical and Spectroscopic Data

- NMR Signatures: The trimethyl analog (CID 43840225) shows characteristic peaks at δ 3.41 ppm (N1–CH3), 3.47 ppm (N3–CH3), and 3.81 ppm (N7–CH3) in DMSO-d6 . Thio-propanoic acid protons resonate near δ 2.80 ppm (CH2–S) and δ 4.31 ppm (S–CH2) .

- Mass Spectrometry : Analogs like M4 exhibit [M-H]– peaks at m/z 439.0, consistent with their molecular weights .

Q & A

Q. What are the most effective synthetic routes for 3-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoic acid?

Methodological Answer: The compound’s synthesis involves coupling the purine core with a thioether-linked propanoic acid moiety. Key steps include:

- Protecting Group Strategy : Use tert-butyldimethylsilyl (TBDMS) groups to protect reactive hydroxyl or thiol sites during nucleophilic substitution, as demonstrated in analogous purine-thioether syntheses .

- Catalytic Optimization : Employ palladium-catalyzed cross-coupling for regioselective attachment of the isopentyl group. Reaction conditions (e.g., solvent polarity, temperature) should be optimized using factorial design to maximize yield .

- Purification : HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% trifluoroacetic acid) ensures purity, as per pharmacopeial guidelines for structurally related compounds .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Multi-modal analytical validation is critical:

- NMR Spectroscopy : Compare H and C NMR shifts with NIST reference data for analogous purine derivatives, focusing on the thioether (C-S) bond at ~2.8–3.2 ppm and purine ring protons .

- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion [M+H] at m/z 365.14 (calculated for CHNOS).

- X-ray Crystallography : If crystals are obtainable, compare unit cell parameters with structurally related purine disolvates (e.g., dimethylformamide disolvates) .

Intermediate Research Questions

Q. What experimental strategies address solubility challenges in aqueous formulations?

Methodological Answer: The compound’s hydrophobicity (from the isopentyl and purine groups) requires formulation optimization:

- pH-Dependent Solubility Profiling : Test solubility across pH 2–8 using phosphate buffers. The carboxylic acid group (pKa ~4.5) will ionize above pH 5, improving solubility.

- Co-Solvent Systems : Evaluate binary mixtures (e.g., PEG-400/water) to enhance solubility without destabilizing the purine core .

- Lyophilization : For parenteral applications, lyophilize with cryoprotectants (e.g., trehalose) to stabilize the amorphous form .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer: Stability studies should follow ICH Q1A guidelines:

- Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light (254 nm) for 14 days. Monitor degradation via HPLC for byproducts like free thiols or oxidized purines .

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life at 25°C from accelerated stability data (40°C/75% RH) .

Advanced Research Questions

Q. What mechanistic insights guide the compound’s biological activity in enzyme inhibition assays?

Methodological Answer: The purine core suggests potential adenosine deaminase (ADA) or kinase inhibition. Design assays to:

- Enzyme Kinetics : Use Michaelis-Menten plots with purified ADA. Vary substrate (adenosine) and inhibitor concentrations to calculate K values.

- Molecular Docking : Align the compound’s structure with ADA’s active site (PDB: 1VFL) using AutoDock Vina. Focus on hydrogen bonding between the propanoic acid group and Arg456 .

Q. How can computational modeling optimize derivatization for enhanced target binding?

Methodological Answer:

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate electron density changes at the purine’s C8 position to predict reactivity for derivatization .

- COMSOL Multiphysics : Model diffusion kinetics in biological membranes to prioritize derivatives with optimal logP (2–3) and polar surface area (<140 Ų) .

Q. What methodologies resolve contradictions in reported bioactivity data?

Methodological Answer: Contradictions often arise from assay variability or impurity profiles. Mitigate via:

- Blinded Replication : Repeat assays across independent labs using standardized protocols (e.g., ATP concentration in kinase assays).

- Impurity Profiling : Use LC-MS/MS to identify trace byproducts (e.g., hydrolyzed thioethers) that may antagonize or enhance activity .

- Meta-Analysis : Apply Bayesian statistics to aggregate data from heterogeneous studies, weighting results by assay robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.